molecular formula C13H8F3N3O2S B2603263 Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 313249-33-1

Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2603263
CAS No.: 313249-33-1
M. Wt: 327.28
InChI Key: FJCYYKPSSIHBMZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-thienyl substituent at position 5, a trifluoromethyl (CF₃) group at position 7, and a methyl ester at position 2. Its molecular formula is C₁₄H₉F₃N₃O₂S, with a molecular weight of 335.28 .

Properties

IUPAC Name

methyl 5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O2S/c1-21-12(20)8-6-11-17-7(9-3-2-4-22-9)5-10(13(14,15)16)19(11)18-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCYYKPSSIHBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with various carbonyl compounds such as 1,3-diketones or enaminones. The reaction conditions often include the use of catalysts like zinc chloride or ammonium acetate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Molecular Weight Key Features References
Target Compound 5-(2-thienyl), 7-CF₃, 2-COOCH₃ 335.28 Thienyl enhances π-π stacking; methyl ester improves solubility as a prodrug.
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 5-phenyl, 7-CF₃, 2-COOCH₃ 321.26 Phenyl group increases hydrophobicity; lower MW due to absence of sulfur.
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-furyl, 7-CF₃, 2-COOH 297.19 Furyl’s electron-rich nature alters electronic properties; carboxylic acid reduces bioavailability.
2-Methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5-thienyl, 7-CF₃, 2-CH₃ 283.25 Lacks carboxylate, limiting solubility; methyl group may reduce reactivity.
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-bis(CF₃)phenyl, 2-Cl-phenyl, 7-one 463.29 Complex substituents enhance steric bulk; ketone at position 7 alters reactivity.
Trifluoromethyl Group (Position 7)
  • Common to all listed compounds, the CF₃ group enhances metabolic stability and lipophilicity (logP ~3.5) .
  • Electron-withdrawing effects stabilize the pyrimidine ring, improving resistance to oxidative degradation .
Substituent at Position 5
  • Phenyl (Methyl 5-phenyl derivative) : Increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Position 2 Modifications
  • Methyl Ester (Target Compound) : Acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid, which improves oral bioavailability .
  • Carboxylic Acid () : Higher polarity reduces cell permeability but may enhance target specificity in hydrophilic environments .

Biological Activity

Methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SARs).

  • Molecular Formula : C₁₂H₆F₃N₃O₂S
  • Molecular Weight : 313.26 g/mol
  • CAS Number : 310451-84-4

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The compound has been associated with:

  • Inhibition of Tumor Cell Proliferation : In vitro studies show that it can inhibit the proliferation of cancer cells such as HeLa and HCT116 with IC₅₀ values in the low micromolar range .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, related compounds exhibit selectivity towards CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM respectively .

Enzymatic Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • COX-2 Inhibition : It has been reported to inhibit COX-2 enzymatic activity, which is a target for anti-inflammatory drugs. The IC₅₀ values for related compounds against COX-2 were around 0.04 µmol, comparable to celecoxib, a well-known COX inhibitor .
  • Selectivity : Some derivatives demonstrate a preference for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects typical of non-selective NSAIDs.

Anti-inflammatory Activity

In vivo studies indicate that this compound may possess anti-inflammatory properties:

  • Animal Models : In carrageenan-induced paw edema models, related compounds exhibited significant anti-inflammatory effects with ED₅₀ values comparable to indomethacin .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural features:

  • Substituents Impact : The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against certain biological targets. Conversely, electron-donating groups can alter the pharmacokinetic properties and selectivity profiles .
Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Electron-donatingAltered pharmacokinetics

Case Studies

  • Study on Antitumor Activity : A recent study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit tumor growth in xenograft models. This compound was among those that showed promising results in reducing tumor size compared to control groups.
  • COX Inhibition Analysis : In another study focusing on anti-inflammatory properties, this compound was tested alongside other derivatives for COX inhibition. Results indicated that it effectively reduced inflammation markers in treated animal models.

Q & A

Basic: What are the common synthetic routes for preparing methyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 5-amino-3-(2-thienyl)pyrazole with methyl 2,4-dioxopentanoate under reflux in ethanol. Post-reaction, purification is achieved via silica gel chromatography using a petroleum ether/ethyl acetate (8:2 v/v) solvent system . For trifluoromethyl incorporation, halogen-exchange reactions using trifluoromethylating agents (e.g., (trifluoromethyl)trimethylsilane) under inert atmospheres are recommended .

Advanced: How can reaction regioselectivity be optimized during pyrazolo[1,5-a]pyrimidine core formation?

Methodological Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups (e.g., trifluoromethyl) at position 7 direct electrophilic substitution to position 4. Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states. Monitoring via TLC with UV visualization and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of dioxopentanoate to aminopyrazole) can further refine outcomes .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl carbons (δ ~120 ppm, quartets) confirm substitution patterns.
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) validate core structure.
  • MS : Molecular ion peaks (e.g., m/z 367 [M+H]+) confirm molecular weight. Cross-reference with calculated isotopic patterns is critical .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural assignments?

Methodological Answer:
Single-crystal X-ray analysis provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example:

  • Unit cell parameters (e.g., orthorhombic Pbca symmetry, a = 9.536 Å, b = 15.941 Å, c = 24.853 Å) validate crystal packing.
  • Dihedral angles between fused rings (e.g., 1.31° in ) reveal planarity deviations affecting π-π stacking.
  • Hydrogen-bonding networks (e.g., C12–H12···O1 in ) inform solubility and stability. Use Rigaku Saturn diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Basic: What purification strategies are effective for removing byproducts in pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Column Chromatography : Use gradient elution (petroleum ether to ethyl acetate, 9:1 to 6:4) to separate regioisomers.
  • Recrystallization : Cyclohexane/CH₂Cl₂ (1:1 v/v) yields high-purity crystals by exploiting differential solubility of byproducts.
  • Acid-Base Extraction : Neutralize unreacted amines with dilute HCl (pH 8) and extract with CH₂Cl₂ .

Advanced: How do computational models predict bioactivity trends for pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB: 3LN1). Trifluoromethyl groups enhance hydrophobic interactions with active-site residues (e.g., Val523).
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., thienyl σ = +0.06) with IC₅₀ data to predict enzyme inhibition.
  • DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions in receptor binding .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thienyl moiety.
  • Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Inert Atmosphere : Argon gas minimizes oxidation of the pyrimidine core .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Normalize data to positive controls (e.g., celecoxib for COX-2 inhibition).
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated carboxylates) that may contribute to discrepancies.
  • Species-Specific Effects : Compare IC₅₀ values across cell lines (e.g., human vs. murine macrophages) to account for receptor heterogeneity .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin contact with phosphorus oxychloride ( ).
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., triethylamine).
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can substituent modifications enhance solubility without compromising bioactivity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol chains at the ester group to improve aqueous solubility.
  • Prodrug Design : Replace methyl ester with morpholine amides, which hydrolyze in vivo to active carboxylates.
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to create stable salts with enhanced dissolution rates .

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